Magnesium;3-methylbutoxybenzene;bromide
Description
Magnesium;3-methylbutoxybenzene;bromide is an organomagnesium compound classified as a Grignard reagent. Its structure consists of a magnesium atom bonded to a bromide ion and a 3-methylbutoxybenzene group. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups.
Properties
Molecular Formula |
C11H15BrMgO |
|---|---|
Molecular Weight |
267.45 g/mol |
IUPAC Name |
magnesium;3-methylbutoxybenzene;bromide |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-4,6-7,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
LPFBYMIWJGHVJX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;3-methylbutoxybenzene;bromide is typically synthesized by reacting magnesium metal with 3-methylbutoxybenzene bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors equipped with reflux condensers and mechanical stirrers. The reaction conditions are carefully controlled to ensure high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-methylbutoxybenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Participates in various redox reactions depending on the reactants and conditions.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert conditions .
Major Products Formed
The major products formed from reactions involving this compound are alcohols, carboxylic acids, and other carbon-carbon bonded compounds .
Scientific Research Applications
Magnesium;3-methylbutoxybenzene;bromide is widely used in scientific research for:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of various pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of magnesium;3-methylbutoxybenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms in carbonyl compounds. This results in the formation of a new carbon-carbon bond, followed by protonation to yield the final product . The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a strong nucleophile .
Comparison with Similar Compounds
Research Findings and Limitations
- Thermochemical Data : The reaction enthalpy for the target compound is estimated at ~-500 kJ/mol based on analogous aryl Grignard reagents . Direct measurements are absent in the literature.
- Synthetic Gaps: No direct studies on the target compound’s catalytic applications were found. Its utility is inferred from structurally similar reagents like benzylmagnesium bromide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
